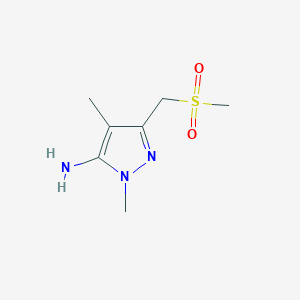

3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

3-(Methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring a methanesulfonylmethyl (-CH2SO2CH3) substituent at position 3, methyl groups at positions 1 and 4, and an amine group at position 5. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science. The methanesulfonylmethyl group introduces significant polarity and electron-withdrawing effects, which may enhance solubility in polar solvents and influence binding interactions in biological systems.

Properties

Molecular Formula |

C7H13N3O2S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

2,4-dimethyl-5-(methylsulfonylmethyl)pyrazol-3-amine |

InChI |

InChI=1S/C7H13N3O2S/c1-5-6(4-13(3,11)12)9-10(2)7(5)8/h4,8H2,1-3H3 |

InChI Key |

BBWGEBVCCHVWJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1CS(=O)(=O)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.

Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine with related pyrazole-5-amine derivatives:

*Calculated based on substituent composition.

Functional Group Impact on Reactivity and Bioactivity

- Methanesulfonylmethyl Group : The -SO2CH3 group is strongly electron-withdrawing, which may stabilize negative charges or participate in hydrogen bonding. This could enhance interactions with polar biological targets (e.g., kinases or proteases) .

- Ethoxyethyl Group : The ether linkage (-O-) offers moderate polarity but lacks the strong electron-withdrawing effects of sulfonyl groups. Such compounds may exhibit better membrane permeability .

- Bromophenyl/Chlorophenyl Groups : These substituents increase steric bulk and lipophilicity, favoring interactions with hydrophobic binding pockets (e.g., in G-protein-coupled receptors) .

- Thiophene Derivatives : The sulfur atom in thiophene-based analogs may contribute to unique electronic properties or metabolic stability .

Biological Activity

3-(Methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound characterized by its unique structure, which includes a pyrazole ring and a methanesulfonylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial research. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H13N3O2S

- Molecular Weight : 203.26 g/mol

- CAS Number : 1340300-50-6

The presence of the methanesulfonyl group enhances solubility and reactivity, which is crucial for its biological interactions. The compound's structure allows it to participate in various chemical reactions, influencing its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory properties. For instance, compounds similar to 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine have been shown to inhibit key enzymes involved in inflammatory pathways.

A study highlighted that certain pyrazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The inhibition of COX enzymes can lead to decreased production of prostaglandins, thereby reducing inflammation.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

For example:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole A | MCF-7 (breast cancer) | 10 | Induces apoptosis via caspase activation |

| Pyrazole B | HeLa (cervical cancer) | 8 | Inhibits cell cycle progression at G2/M phase |

These findings suggest that 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine could similarly affect cancer cells due to its structural similarities with known active compounds.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Studies have shown that certain pyrazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

A comparative analysis indicated that:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole C | Staphylococcus aureus | 32 µg/mL |

| Pyrazole D | Escherichia coli | 64 µg/mL |

These results imply that 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine might possess similar antimicrobial properties, warranting further investigation.

Molecular docking studies suggest that 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine may interact with specific biological targets such as enzymes or receptors involved in inflammatory and cancer-related pathways. The binding affinity and interaction modes can provide insights into its potential therapeutic applications.

Case Studies

Case Study 1: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of a pyrazole derivative led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that compounds like 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine could be developed as anti-inflammatory agents.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that a structurally related pyrazole compound significantly reduced cell viability through apoptosis induction. These findings support the hypothesis that 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine may exhibit similar anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.